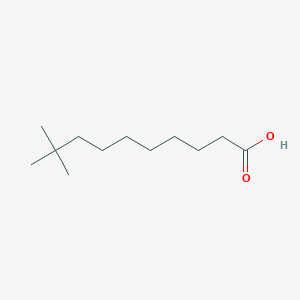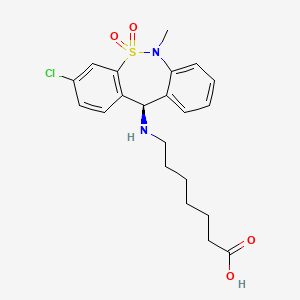
(R)-tianeptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tianeptine is a stereoisomer of tianeptine, a compound primarily known for its antidepressant properties. It is a tricyclic compound that has been studied for its potential effects on mood disorders and other neurological conditions. Unlike traditional antidepressants, ®-tianeptine has a unique mechanism of action that sets it apart from other compounds in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tianeptine involves several steps, starting from readily available precursors. One common method involves the reaction of 7-aminoheptanoic acid with thiophene-2-carboxylic acid to form an amide bond. This intermediate is then subjected to cyclization and subsequent reduction to yield ®-tianeptine. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of ®-tianeptine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
®-tianeptine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium hydride and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of ®-tianeptine, such as sulfoxides, sulfones, and substituted thiophenes. These derivatives are often studied for their potential pharmacological activities.
Scientific Research Applications
Chemistry
In chemistry, ®-tianeptine is used as a model compound to study the reactivity of tricyclic structures and their derivatives. Its unique chemical properties make it a valuable subject for synthetic and mechanistic studies.
Biology
Biologically, ®-tianeptine is studied for its effects on neurotransmitter systems, particularly serotonin and glutamate. It has been shown to modulate synaptic plasticity and neurogenesis, making it a compound of interest in neuropharmacology.
Medicine
In medicine, ®-tianeptine is primarily researched for its antidepressant effects. It has also shown potential in treating anxiety, post-traumatic stress disorder, and other mood disorders. Clinical trials are ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the pharmaceutical industry, ®-tianeptine is used in the development of new antidepressant drugs. Its unique mechanism of action provides a different approach to treating mood disorders compared to traditional antidepressants.
Mechanism of Action
®-tianeptine exerts its effects through multiple molecular targets and pathways. It primarily acts as a modulator of the glutamatergic system, enhancing the reuptake of glutamate and reducing its excitotoxic effects. Additionally, it influences the serotonin system by increasing the reuptake of serotonin, leading to improved mood and reduced anxiety. The compound also has neuroprotective effects, promoting neurogenesis and synaptic plasticity.
Comparison with Similar Compounds
Similar Compounds
Tianeptine: The parent compound, known for its antidepressant properties.
Amitriptyline: Another tricyclic antidepressant with a different mechanism of action.
Imipramine: A tricyclic antidepressant used for treating depression and anxiety.
Uniqueness
®-tianeptine is unique due to its dual action on the glutamatergic and serotonin systems. Unlike other tricyclic antidepressants, it does not primarily act on monoamine neurotransmitters, which reduces the risk of common side effects associated with traditional antidepressants. Its neuroprotective properties also make it a promising candidate for treating neurodegenerative diseases.
Properties
Molecular Formula |
C21H25ClN2O4S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
7-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]heptanoic acid |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/t21-/m1/s1 |
InChI Key |
JICJBGPOMZQUBB-OAQYLSRUSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)


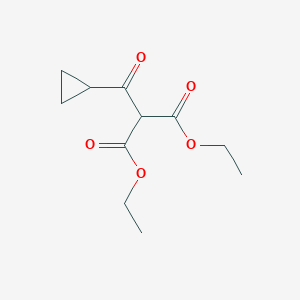


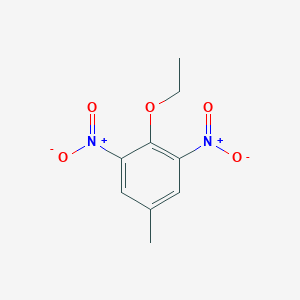
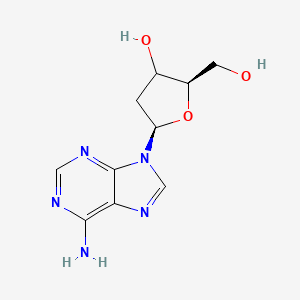
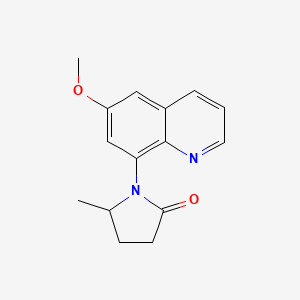
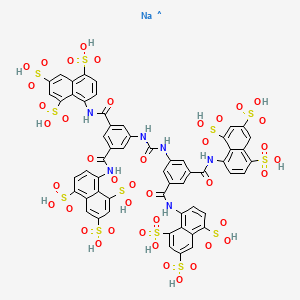
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
